molecular formula C24H20ClNO5 B14429640 1-(4-Methoxyphenyl)-2,6-diphenylpyridin-1-ium perchlorate CAS No. 82552-31-6

1-(4-Methoxyphenyl)-2,6-diphenylpyridin-1-ium perchlorate

Cat. No.: B14429640
CAS No.: 82552-31-6
M. Wt: 437.9 g/mol
InChI Key: BUVLPFSEJLFHRH-UHFFFAOYSA-M
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Description

1-(4-Methoxyphenyl)-2,6-diphenylpyridin-1-ium perchlorate is a complex organic compound that belongs to the class of pyridinium salts. This compound is characterized by the presence of a pyridinium core substituted with a 4-methoxyphenyl group and two phenyl groups. The perchlorate anion is associated with the pyridinium cation, contributing to the compound’s stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methoxyphenyl)-2,6-diphenylpyridin-1-ium perchlorate typically involves the reaction of 4-methoxybenzaldehyde with acetophenone in the presence of a base to form the corresponding chalcone. This intermediate is then subjected to cyclization with ammonium acetate to yield the pyridine derivative. The final step involves the quaternization of the pyridine nitrogen with perchloric acid to form the perchlorate salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The process may also involve purification steps such as recrystallization and chromatography to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxyphenyl)-2,6-diphenylpyridin-1-ium perchlorate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can yield hydroxylamine or nitroxyl derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Hydroxylamine and nitroxyl derivatives.

    Substitution: Halogenated, nitrated, and sulfonated derivatives.

Scientific Research Applications

1-(4-Methoxyphenyl)-2,6-diphenylpyridin-1-ium perchlorate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)-2,6-diphenylpyridin-1-ium perchlorate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to its observed biological effects. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Methoxyphenyl)piperazine: Shares the 4-methoxyphenyl group but has a different core structure.

    Bis(4-methoxyphenyl)oxoammonium perchlorate: Contains similar substituents but differs in the central structure.

Uniqueness

1-(4-Methoxyphenyl)-2,6-diphenylpyridin-1-ium perchlorate is unique due to its specific combination of substituents and the presence of the pyridinium core. This structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

82552-31-6

Molecular Formula

C24H20ClNO5

Molecular Weight

437.9 g/mol

IUPAC Name

1-(4-methoxyphenyl)-2,6-diphenylpyridin-1-ium;perchlorate

InChI

InChI=1S/C24H20NO.ClHO4/c1-26-22-17-15-21(16-18-22)25-23(19-9-4-2-5-10-19)13-8-14-24(25)20-11-6-3-7-12-20;2-1(3,4)5/h2-18H,1H3;(H,2,3,4,5)/q+1;/p-1

InChI Key

BUVLPFSEJLFHRH-UHFFFAOYSA-M

Canonical SMILES

COC1=CC=C(C=C1)[N+]2=C(C=CC=C2C3=CC=CC=C3)C4=CC=CC=C4.[O-]Cl(=O)(=O)=O

Origin of Product

United States

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